N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzimidazole and pyrazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include formic acid, trimethyl orthoformate, and aromatic aldehydes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A core structure in many bioactive molecules.
Pyrazole: Another core structure with diverse biological activities.
Thiophene: Known for its electronic properties and use in materials science
Uniqueness
N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide is unique due to its combination of benzimidazole, pyrazole, and thiophene moieties. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Properties
IUPAC Name |
N-methyl-5-[(2-methylbenzimidazol-1-yl)methyl]-N-[(3-methylthiophen-2-yl)methyl]-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS/c1-13-8-9-27-19(13)12-24(3)20(26)17-10-15(22-23-17)11-25-14(2)21-16-6-4-5-7-18(16)25/h4-10H,11-12H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYIKMOSWDRCIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN(C)C(=O)C2=NNC(=C2)CN3C(=NC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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